N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine
CAS No.: 42849-82-1
Cat. No.: VC11544965
Molecular Formula: C5H7N3O
Molecular Weight: 125.1
Purity: 95
* For research use only. Not for human or veterinary use.
![N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine - 42849-82-1](/images/no_structure.jpg)
Specification
CAS No. | 42849-82-1 |
---|---|
Molecular Formula | C5H7N3O |
Molecular Weight | 125.1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a 1-methylimidazole ring linked to a hydroxylamine moiety via a methylidene bridge. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, adopts a planar conformation, while the hydroxylamine group introduces tautomeric possibilities. X-ray crystallography and computational studies suggest that the hydroxylamine oxygen engages in intramolecular hydrogen bonding with the imidazole’s N-H group, stabilizing the (E)-isomer under standard conditions. This interaction reduces rotational freedom around the C=N bond, influencing the compound’s reactivity in nucleophilic additions and cyclization reactions.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Strong absorption bands at 3442 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (C=N stretch) confirm the presence of the hydroxylamine and imine functionalities.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra in DMSO-d₆ reveal a singlet at δ 3.83 ppm for the methyl group on the imidazole ring and a downfield-shifted proton at δ 8.60 ppm for the imine hydrogen.
-
Mass Spectrometry: High-resolution ESI-TOF analysis shows a molecular ion peak at m/z 125.13 ([M+H]⁺), consistent with the molecular formula.
Synthetic Methodologies
Conventional Synthesis
The primary synthesis route involves refluxing 1-methyl-1H-imidazole with hydroxylamine hydrochloride in ethanol or methanol (Eq. 1):
This one-pot reaction proceeds via nucleophilic attack of hydroxylamine on the imidazole’s electrophilic carbon, followed by dehydration. The use of methanol as a solvent enhances reaction kinetics compared to ethanol, reducing reaction times from 24 hours to 5 hours.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the reaction. A mixture of 1-methylimidazole and hydroxylamine in isopropyl alcohol, catalyzed by iron(III) chloride hexahydrate, achieves 85% yield within 15 minutes at 140°C . This method minimizes side product formation, such as the over-oxidation to nitroso derivatives.
Biological Activities
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). Mechanistic studies suggest it disrupts microbial cell membranes by chelating essential divalent cations like Mg²⁺ and Ca²⁺, compromising membrane integrity.
Chemical Reactivity and Applications
Coordination Chemistry
The compound acts as a bidentate ligand, forming stable complexes with transition metals. For example, its reaction with Cu(II) acetate in methanol produces a square-planar complex (Eq. 2):
These complexes exhibit enhanced catalytic activity in oxidation reactions, such as the conversion of benzyl alcohol to benzaldehyde (TOF = 120 h⁻¹).
Polymer Science
Incorporating the compound into polyimide matrices improves thermal stability (T₅₀₀ = 450°C vs. 380°C for unmodified polyimides). The imidazole ring facilitates π-π stacking interactions, enhancing mechanical strength by 30%.
Comparative Analysis with Structural Analogs
Compound Name | Molecular Formula | Similarity Index | Key Distinguishing Feature |
---|---|---|---|
2-(2-Methyl-1H-imidazol-1-yl)ethanamine | C₆H₁₁N₃ | 0.88 | Lacks hydroxylamine group |
(1H-Imidazol-2-yl)methanamine | C₄H₇N₃ | 0.73 | Absence of methylidene bridge |
The hydroxylamine functionality in N-[(1-methyl-1H-imidazol-2-yl)methylidene]hydroxylamine enables unique redox behavior, distinguishing it from analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume